5-chloro-6-(4-methylpiperazin-1-yl)-N-(4-pyridin-4-ylnaphthalen-1-yl)-2,3-dihydroindole-1-carboxamide
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Overview
Description
SB 272183 is a novel compound known for its high affinity for human serotonin receptors, specifically the 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1B, and 5-hydroxytryptamine 1D receptors . It is a selective antagonist, meaning it binds to these receptors and inhibits their activity. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of depressive disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB 272183 involves several key steps. One of the primary methods includes the condensation of a precursor compound with mechlorethamine hydrochloride in the presence of potassium carbonate in refluxing n-butanol . This reaction produces a piperazinylindoline intermediate, which is further processed to obtain the final product.
Industrial Production Methods
Industrial production of SB 272183 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
SB 272183 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SB 272183 may result in the formation of a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Mechanism of Action
SB 272183 exerts its effects by binding to serotonin receptors, specifically the 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1B, and 5-hydroxytryptamine 1D receptors . By acting as an antagonist, it inhibits the activity of these receptors, thereby modulating the release and uptake of serotonin in the brain. This modulation is believed to play a crucial role in its potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
SB 272183 is unique due to its high selectivity and affinity for multiple serotonin receptors, making it a valuable tool for studying the complex interactions of serotonin signaling pathways . Its ability to act as an antagonist at multiple receptor subtypes distinguishes it from other compounds that may only target a single receptor subtype .
Properties
Molecular Formula |
C29H28ClN5O |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
5-chloro-6-(4-methylpiperazin-1-yl)-N-(4-pyridin-4-ylnaphthalen-1-yl)-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C29H28ClN5O/c1-33-14-16-34(17-15-33)28-19-27-21(18-25(28)30)10-13-35(27)29(36)32-26-7-6-22(20-8-11-31-12-9-20)23-4-2-3-5-24(23)26/h2-9,11-12,18-19H,10,13-17H2,1H3,(H,32,36) |
InChI Key |
DAPBIPAGJXKFCI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3CCN(C3=C2)C(=O)NC4=CC=C(C5=CC=CC=C54)C6=CC=NC=C6)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3CCN(C3=C2)C(=O)NC4=CC=C(C5=CC=CC=C54)C6=CC=NC=C6)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-2,3-dihydro-6-(4-methylpiperazin-1-yl)-1-(4-(pyridin-4-yl)naphth-1-ylaminocarbonyl)-1H-indole SB 272183 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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